N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydro-2H-pyran-4-carboxamide hydrochloride
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Overview
Description
N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydro-2H-pyran-4-carboxamide hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl ring, a tetrahydropyran ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydro-2H-pyran-4-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexyl and tetrahydropyran intermediates. The key steps include:
Cyclohexyl Intermediate Preparation: The cyclohexyl ring is synthesized through a series of reactions, including hydrogenation and amination.
Tetrahydropyran Intermediate Preparation: The tetrahydropyran ring is formed through cyclization reactions involving appropriate starting materials.
Coupling Reaction: The cyclohexyl and tetrahydropyran intermediates are coupled using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydro-2H-pyran-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydro-2H-pyran-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydro-2H-pyran-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,4R)-4-Aminocyclohexane-1-carbonitrile hydrochloride**: Shares a similar cyclohexyl structure but differs in the presence of a nitrile group.
- N-[(1R,4R)-4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride**: Similar cyclohexyl structure with an aminomethyl group.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)oxane-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c13-10-1-3-11(4-2-10)14-12(15)9-5-7-16-8-6-9;/h9-11H,1-8,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZZUWNSOZESHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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